L-Cysteine-1-13C

Stable Isotope Dilution LC-MS/MS Quantitation Metabolic Flux Analysis

Researchers requiring precise cysteine quantitation in complex biological matrices face a critical limitation: unlabeled L-cysteine cannot serve as an internal standard, while multi-13C labeled analogs introduce chromatographic retention shifts and ionization differences. L-Cysteine-1-13C (CAS 224054-24-4) provides the minimal M+1 mass shift with ≥99 atom % 13C enrichment, ensuring identical retention, ionization, and fragmentation to endogenous cysteine. • Enables accurate LC-MS/MS quantitation via stable isotope dilution • M+1 mass shift avoids spectral congestion of multi-labeled analogs • ≥99 atom % 13C ensures co-elution and identical ionization Supplied as a white to off-white crystalline solid, stored at 2-8°C. Standard international B2B shipping available.

Molecular Formula C3H7NO2S
Molecular Weight 122.146
CAS No. 224054-24-4
Cat. No. B566155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine-1-13C
CAS224054-24-4
Synonyms(R)-2-Amino-3-mercaptopropanoic-1-13C Acid;  (R)-Cysteine-1-13C;  2-Amino-3-mercaptopropionic-1-13C Acid;  Cystein-1-13C;  Cysteine-1-13C;  E 920-1-13C;  Half-cystine-1-13C;  L-(+)-Cysteine-1-13C;  3-Mercapto-L-alanine-1-13C;  L-Cys-1-13C;  NSC 8746-1-13C;  Thi
Molecular FormulaC3H7NO2S
Molecular Weight122.146
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1
InChIKeyXUJNEKJLAYXESH-NSQKCYGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Cysteine-1-13C Product Overview


L-Cysteine-1-13C is a carbon-13 labeled derivative of the conditionally essential amino acid L-cysteine, in which the alpha‑carboxyl carbon atom is enriched with the stable 13C isotope . This compound exhibits a molecular formula of C2(13C)H7NO2S and a molecular weight of 122.15 g/mol . It is supplied as a white to off‑white crystalline solid with a melting point >213 °C (decomposition) and is typically stored at 2‑8 °C . The 13C enrichment enables its detection and quantification via mass spectrometry and NMR spectroscopy, distinguishing it from the natural abundance isotopologue.

Why Generic Analogs Fail for L-Cysteine-1-13C


Generic substitution with unlabeled L‑cysteine or uniformly 13C‑labeled cysteine isotopologues is scientifically invalid when site‑specific isotopic tracking or precise quantitation is required. Unlabeled L‑cysteine (CAS 52‑90‑4) is indistinguishable from endogenous pools in complex biological matrices, rendering it useless as an internal standard for LC‑MS/MS or as a metabolic tracer [1]. Conversely, multi‑13C labeled analogs (e.g., L‑Cysteine‑13C3, M+3 mass shift) introduce a larger mass differential that can alter chromatographic retention times and ionization efficiency compared to the native analyte, potentially violating the fundamental assumption of identical physicochemical behavior in stable isotope dilution assays . L‑Cysteine‑1‑13C provides the minimal viable isotopic distinction (M+1 mass shift) while maintaining near‑identical retention, ionization, and fragmentation properties to the natural compound, a requirement that drives its selection for the quantitative evidence detailed below [1].

L-Cysteine-1-13C Differentiation vs Analogs


Isotopic Purity vs Multi-Labeled Analogs

L‑Cysteine‑1‑13C is supplied with a certified isotopic purity of ≥99 atom % 13C, a specification that is equivalent to that of more complex and costly multi‑isotopologues such as L‑Cysteine‑13C3,15N (also specified at ≥99 atom % 13C and ≥98 atom % 15N) . The chemical purity (98% CP) of L‑Cysteine‑1‑13C is also comparable to these multi‑labeled variants (e.g., L‑Cysteine‑13C3,15N at 98% CP) . This demonstrates that single‑site 13C labeling does not compromise the critical purity metrics required for high‑fidelity analytical workflows, while avoiding the higher cost and potential for differential chromatographic behavior associated with multi‑isotope labeling.

Stable Isotope Dilution LC-MS/MS Quantitation Metabolic Flux Analysis

Mass Shift Specificity vs Unlabeled Cysteine

The incorporation of a single 13C atom at the carboxyl carbon of L‑cysteine results in a nominal mass shift of +1 Da relative to the unlabeled compound (M vs M+1) . This contrasts with uniformly 13C‑labeled analogs such as L‑Cysteine‑13C3, which exhibit a +3 Da mass shift, and dual‑labeled analogs like L‑Cysteine‑13C3,15N, which exhibit a +4 Da shift [1]. The M+1 shift of L‑Cysteine‑1‑13C is often optimal for MS‑based quantitation, as it minimizes isotopic interference from natural abundance 13C in the analyte while maintaining near‑identical chromatographic retention and ionization efficiency, a critical requirement for accurate stable isotope dilution assays [2].

Mass Spectrometry Stable Isotope Labeling Internal Standard

Site-Specific Labeling of β-Lactam Antibiotics

In a biosynthetic strategy for site‑specific isotope labeling of β‑lactam antibiotics, sulfur‑replacement with L‑Cysteine‑1‑13C resulted in >95% incorporation of a single 13C label into the canonical β‑lactam carbonyl of penicillin G and cefotaxime [1]. This high‑fidelity incorporation, achieved in milligram‑scale yields (0.4‑0.6 mg mL⁻¹ for penicillin G), enabled the use of 13C NMR and isotope‑edited IR difference spectroscopy to interrogate interactions with protein targets such as TEM‑1 β‑lactamase [1]. In contrast, uniformly 13C‑labeled cysteine (e.g., L‑Cysteine‑13C3) would result in multiple 13C labels throughout the antibiotic molecule, complicating spectral interpretation and potentially masking the specific carbonyl signal of interest.

13C NMR Spectroscopy Isotope‑Edited IR Antibiotic Resistance

Certified Internal Standard for Cysteine Quantitation

Stable isotope‑labeled amino acids, including 13C‑ and 15N‑labeled cysteine, are employed as certified internal standards for the absolute quantitation of peptides and proteins via acid hydrolysis followed by reversed‑phase UPLC‑MRM‑MS [1]. In this method, samples are spiked with isotopically labeled amino acid standards prior to hydrolysis, and quantitation is based on the chromatographic peak area ratio of the analyte to its corresponding internal standard [1]. While the specific L‑Cysteine‑1‑13C isotopologue is not uniquely mandated, its use as a 13C‑labeled cysteine standard is a direct application of this class‑validated methodology. The use of a structural analog internal standard (i.e., a non‑isotopic compound) would introduce variability due to differential recovery and matrix effects, compromising accuracy [2].

Amino Acid Analysis LC‑MS/MS Quantitation Peptide Hydrolysis

L-Cysteine-1-13C Application Scenarios


Cysteine Quantitation in Biopharmaceutical QC

L‑Cysteine‑1‑13C serves as a high‑fidelity internal standard for reversed‑phase LC‑MS/MS quantitation of cysteine in peptide hydrolysates [1]. Its M+1 mass shift and ≥99 atom % 13C purity ensure co‑elution and identical ionization to endogenous cysteine, enabling precise, matrix‑independent absolute quantitation. This scenario is directly supported by the class‑validated method for amino acid analysis using isotopically labeled internal standards [1] and by the demonstrated isotopic purity of the compound .

Metabolic Tracing of Cysteine to Glutathione and H₂S

The single 13C label at the carboxyl carbon of L‑Cysteine‑1‑13C allows unambiguous tracing of cysteine incorporation into downstream metabolites such as glutathione and hydrogen sulfide (H₂S) via LC‑MS or NMR. The M+1 mass shift distinguishes labeled from unlabeled species without the spectral congestion caused by multi‑13C labeling . This application leverages the compound's defined mass shift and its established role as a metabolic tracer precursor .

Isotope-Labeled β-Lactam Production for NMR and IR

Researchers investigating antibiotic‑target interactions can employ L‑Cysteine‑1‑13C in sulfur‑depleted fungal cultures to achieve >95% site‑specific 13C incorporation into the β‑lactam carbonyl of penicillin G and cephalosporins [1]. This yields milligram‑scale quantities of isotopically pure antibiotic suitable for 13C NMR and isotope‑edited IR difference spectroscopy, enabling detailed biophysical characterization of drug‑target binding [1].

qNMR Calibration for Cysteine Purity

The high chemical purity (98% CP) and defined isotopic enrichment (≥99 atom % 13C) of L‑Cysteine‑1‑13C make it suitable as an internal calibrant for quantitative 1H‑13C HSQC NMR assays measuring cysteine content in complex mixtures . The distinct 13C‑1H coupling at the labeled carbon provides a unique spectral signature that can be integrated against unlabeled analyte signals, offering an orthogonal quantitation method to MS‑based approaches.

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